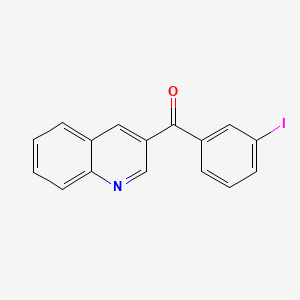

4-(2-Chlorobenzoyl)quinoline; 97%

説明

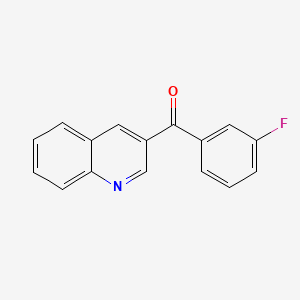

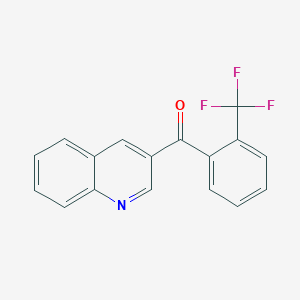

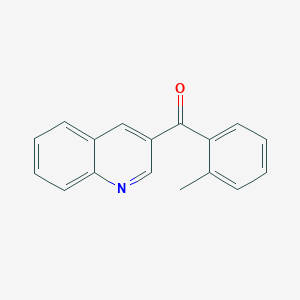

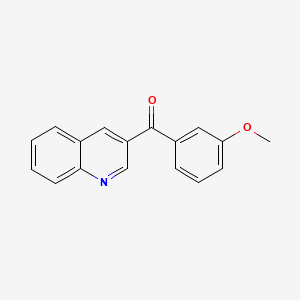

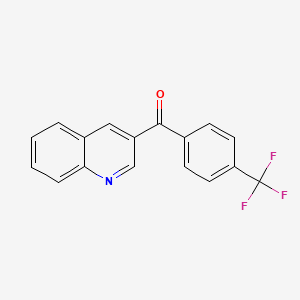

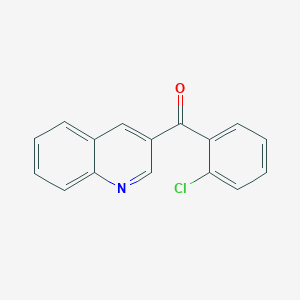

4-(2-Chlorobenzoyl)quinoline is a chemical compound used for medicinal purposes . It has a molecular formula of C16H10ClNO and a molecular weight of 267.71 .

Synthesis Analysis

The synthesis of quinoline derivatives, such as 4-(2-Chlorobenzoyl)quinoline, often involves α,β-unsaturated aldehydes as versatile building blocks in organic synthesis . Various methods have been developed for the preparation of quinoline and its hydrogenated derivatives . These methods often employ catalytic systems and focus on synthetic advantages and mechanistic aspects of the reactions .

Chemical Reactions Analysis

Quinoline undergoes various transformations, including alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles . Quinoline also undergoes nucleophilic substitution reactions .

Physical And Chemical Properties Analysis

Quinoline is a colorless liquid with a boiling point of 237 degrees Celsius . It is composed of a large number of hydrophobic carbon chains, making it sparingly soluble .

科学的研究の応用

Antioxidant Activity and Heterocyclic Derivatives

- Antioxidant Activity : Among the synthesized compounds, thiazole and triazolethione derivatives exhibited the highest antioxidant activity .

Industrial and Synthetic Organic Chemistry

- Versatility : Quinoline serves as a vital scaffold for lead compounds in drug discovery and has versatile applications .

Cytotoxic Effects and Drug Development

Pharmacological Templates and Natural Products

作用機序

Target of Action

Similar compounds, such as quinolones and quinazolines, are known to target bacterial gyrase and topoisomerase iv enzymes . These enzymes are crucial for bacterial DNA replication, making them effective targets for antimicrobial action .

Mode of Action

It’s worth noting that benzylic halides, which have a similar structure, typically react via nucleophilic substitution pathways . This suggests that 3-(2-Chlorobenzoyl)quinoline might interact with its targets through a similar mechanism, leading to changes in the target’s function.

Biochemical Pathways

Related compounds such as quinazolines and quinazolinones are known to have a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Quinolones, a related class of compounds, are known for their broad-spectrum activity and excellent tissue penetration, which suggests good bioavailability . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(2-Chlorobenzoyl)quinoline would need further investigation to be fully understood.

Result of Action

Related compounds have been found to exhibit antioxidant activity . This suggests that 3-(2-Chlorobenzoyl)quinoline might also have antioxidant properties, which could have various effects at the molecular and cellular level.

Action Environment

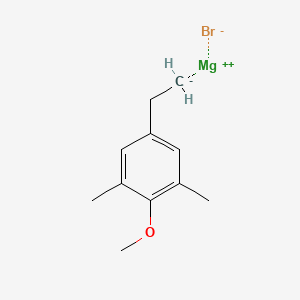

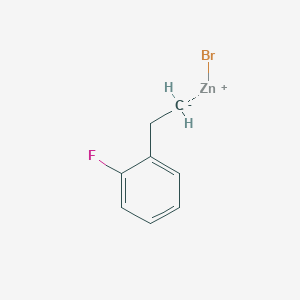

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, quinolones can form complexes with metal ions (Ca 2+, Mg 2+, Fe 3+, or Al 3+), making them more stable in environmental media . Similar environmental interactions could potentially influence the action of 3-(2-Chlorobenzoyl)quinoline.

Safety and Hazards

将来の方向性

Quinoline and its derivatives have been the focus of many recent studies due to their broad spectrum of bioactivity . The development of new methods for the preparation of quinoline and its derivatives represents an urgent challenge . The recent advances in chemistry, medicinal potential, and pharmacological applications of quinoline motifs unveil their substantial efficacies for future drug development .

特性

IUPAC Name |

(2-chlorophenyl)-quinolin-3-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO/c17-14-7-3-2-6-13(14)16(19)12-9-11-5-1-4-8-15(11)18-10-12/h1-10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNSFWHKISMRSTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701283058 | |

| Record name | (2-Chlorophenyl)-3-quinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701283058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Chlorobenzoyl)quinoline | |

CAS RN |

1187166-89-7 | |

| Record name | (2-Chlorophenyl)-3-quinolinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chlorophenyl)-3-quinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701283058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。